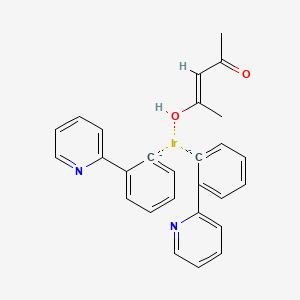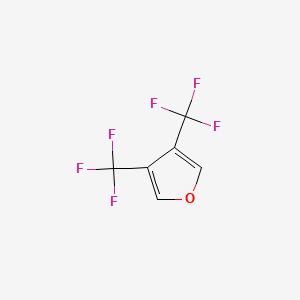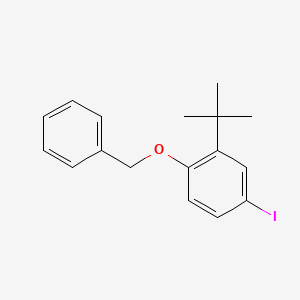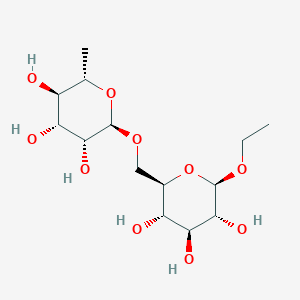
Ir(ppy)2(acac)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis2-(2-pyridinyl-N)phenyl-Ciridium(III), commonly known as Ir(ppy)2(acac), is a phosphorescent organometallic complex. It is widely studied for its high quantum yields and efficiency in organic light-emitting diodes (OLEDs). The compound is known for its green emission and is used as a dopant material in OLEDs due to its excellent photophysical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ir(ppy)2(acac) typically involves the reaction of iridium trichloride hydrate with 2-phenylpyridine in the presence of a base to form a chloro-bridged iridium dimer. This intermediate is then reacted with acetylacetone under basic conditions to yield the final product . The reaction is usually carried out in solvents like ethylene glycol monoethyl ether at elevated temperatures (around 130°C) for several hours .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to achieve high yields and purity. The reaction conditions are carefully controlled, and purification techniques such as sublimation are employed to obtain high-purity Ir(ppy)2(acac) suitable for use in electronic devices .
化学反应分析
Types of Reactions
Ir(ppy)2(acac) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its photophysical properties.
Common Reagents and Conditions
Common reagents used in reactions involving Ir(ppy)2(acac) include oxidizing agents, bases, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ligand substitution reactions can yield a variety of iridium complexes with different photophysical properties .
科学研究应用
Ir(ppy)2(acac) has a wide range of applications in scientific research, including:
Chemistry: Used as a dopant in OLEDs to enhance their efficiency and brightness.
Biology: Investigated for its potential use in bioimaging due to its phosphorescent properties.
Medicine: Explored for applications in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of high-efficiency lighting and display technologies.
作用机制
The mechanism by which Ir(ppy)2(acac) exerts its effects is primarily through its phosphorescent properties. The compound exhibits efficient intersystem crossing from the excited singlet state to the triplet state due to the heavy atom effect of iridium. This leads to radiative decay from the triplet state, resulting in phosphorescence . The molecular targets and pathways involved include the interaction of the iridium center with the ligands, which influences the compound’s electronic properties and emission characteristics .
相似化合物的比较
Similar Compounds
Ir(piq)2(acac): A red-emitting iridium complex used in phosphorescent OLEDs.
Ir(bzq)2(acac): An iridium complex with different ligands, resulting in varied photophysical properties.
Uniqueness
Ir(ppy)2(acac) is unique due to its high quantum yields and efficient green emission, making it highly suitable for use in OLEDs. Its molecular structure allows for better alignment of transition dipole moments, leading to higher external quantum efficiencies compared to similar compounds .
属性
分子式 |
C27H24IrN2O2-2 |
|---|---|
分子量 |
600.7 g/mol |
IUPAC 名称 |
(E)-4-hydroxypent-3-en-2-one;iridium;2-phenylpyridine |
InChI |
InChI=1S/2C11H8N.C5H8O2.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-4(6)3-5(2)7;/h2*1-6,8-9H;3,6H,1-2H3;/q2*-1;;/b;;4-3+; |
InChI 键 |
IWZZBBJTIUYDPZ-NKZKMTPJSA-N |
手性 SMILES |
C/C(=C\C(=O)C)/O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir] |
规范 SMILES |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2-oxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760784.png)
![N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide](/img/structure/B14760789.png)


![[[(2R,3S,4R,5R)-5-[5-(3-aminoprop-1-ynyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14760805.png)


![[(1S,2R,3R,4R,6S,8S,9S,10S,11S,13R,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14760831.png)


